Casein kinase 1

Description

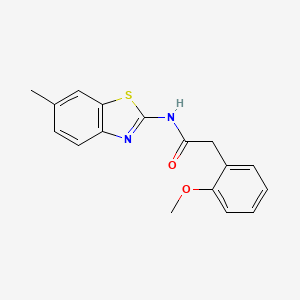

The exact mass of the compound 2-(2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is 312.09324893 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-11-7-8-13-15(9-11)22-17(18-13)19-16(20)10-12-5-3-4-6-14(12)21-2/h3-9H,10H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEJFQATWFVODO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Subcellular Localization of Casein Kinase 1 Delta (CK1δ): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 delta (CK1δ), a highly conserved serine/threonine kinase, is a pivotal regulator of a multitude of cellular processes. Its functional diversity is intricately linked to its dynamic and precise subcellular localization. Dysregulation of CK1δ localization has been implicated in various pathologies, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the subcellular distribution of CK1δ, the molecular mechanisms governing its localization, and detailed experimental protocols for its study.

Subcellular Distribution of CK1δ

CK1δ is ubiquitously expressed and dynamically distributed throughout the cell, with its presence confirmed in the nucleus, cytoplasm, Golgi apparatus, and at the centrosomes. The relative abundance of CK1δ in these compartments is not static and is influenced by the cell cycle, cellular stress, and interactions with various binding partners.

Quantitative Data on CK1δ Subcellular Distribution

While numerous studies have qualitatively described the localization of CK1δ, precise quantitative data on the percentage of total cellular CK1δ in each compartment is not extensively available in the literature. The following table summarizes the known distribution based on qualitative assessments from various studies, indicating the relative enrichment of CK1δ in different subcellular fractions.

| Subcellular Compartment | Relative Abundance/Enrichment | Key Functions | References |

| Nucleus | Present, with enrichment influenced by kinase activity and cell cycle | Regulation of transcription, circadian rhythm (phosphorylation of PER proteins), DNA repair | [1][2] |

| Cytoplasm | Diffusely present | Signal transduction (e.g., Wnt signaling), regulation of protein stability | [1][3] |

| Golgi Apparatus/TGN | Enriched in peri-nuclear regions | Vesicular trafficking, ciliogenesis | [4] |

| Centrosomes/Spindle Poles | Concentrated, particularly during mitosis | Regulation of microtubule dynamics, cell cycle progression, neurite outgrowth | [1][4] |

| Mitotic Spindle | Associated during mitosis | Chromosome segregation | [1] |

Note: The lack of precise quantitative values highlights a gap in the current understanding of CK1δ biology and presents an opportunity for future research using quantitative proteomics and advanced imaging techniques.

Mechanisms of CK1δ Subcellular Localization

The localization of CK1δ is a tightly regulated process involving nucleocytoplasmic shuttling, specific targeting signals within its protein structure, and interactions with scaffolding and substrate proteins.

Nucleocytoplasmic Shuttling

CK1δ continuously shuttles between the nucleus and the cytoplasm.[1] This dynamic process is influenced by its own kinase activity. Kinase-inactive mutants of CK1δ tend to accumulate in the nucleus, suggesting that active kinase function is required for its nuclear export.[1][2] This shuttling allows CK1δ to access substrates in both compartments and respond to various cellular signals.

Localization Signals

CK1δ possesses distinct localization signals within its amino acid sequence that direct it to specific subcellular compartments:

-

Nuclear Localization Signal (NLS): A putative NLS has been identified, although it appears insufficient on its own to drive strong nuclear accumulation, suggesting the involvement of other factors.

-

Centrosomal Localization Signal (CLS): A CLS located in the C-terminal domain is crucial for its recruitment to the centrosome.[5]

Interaction with Scaffolding Proteins

The subcellular distribution of CK1δ is also dictated by its interaction with various scaffolding and anchoring proteins. For instance, A-kinase anchor protein 450 (AKAP450) recruits CK1δ to the centrosome and the Golgi apparatus, thereby concentrating its activity at these locations to regulate processes like ciliogenesis.[3][4]

Signaling Pathways Involving Localized CK1δ

The specific subcellular localization of CK1δ is critical for its function in various signaling pathways.

Wnt/β-catenin Signaling

In the canonical Wnt signaling pathway, CK1δ plays a dual role. In the absence of a Wnt ligand, cytoplasmic CK1δ participates in the "destruction complex" that phosphorylates β-catenin, marking it for proteasomal degradation. Upon Wnt stimulation, CK1δ is recruited to the plasma membrane where it phosphorylates components of the Wnt receptor complex, leading to the stabilization and nuclear translocation of β-catenin.

Centrosomal Functions

At the centrosome, CK1δ is involved in regulating microtubule dynamics and cell cycle progression. It phosphorylates various centrosomal and microtubule-associated proteins, influencing processes such as neurite outgrowth and the formation of the mitotic spindle.[1][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of CK1δ subcellular localization. The following are detailed protocols for key experiments.

Immunofluorescence Staining for CK1δ

This protocol describes the visualization of endogenous CK1δ in cultured cells.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS

-

Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) in PBS with 0.1% Triton X-100

-

Primary Antibody: Rabbit anti-CK1δ polyclonal antibody (e.g., Cell Signaling Technology #12417)

-

Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting Medium

-

Glass coverslips and microscope slides

Procedure:

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to 60-70% confluency.

-

Fixation:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-CK1δ antibody in Blocking Buffer (a starting dilution of 1:100 is recommended, but should be optimized).

-

Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (typically 1:500 to 1:1000).

-

Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the chosen fluorophores.

-

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchhub.com [researchhub.com]

- 3. Structure, regulation, and (patho-)physiological functions of the stress-induced protein kinase CK1 delta (CSNK1D) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compoundδ functions at the centrosome and Golgi to promote ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

The Pivotal Role of Casein Kinase 1 Gamma in Wnt Signaling: A Technical Guide for Researchers

An In-depth Exploration of CK1γ's Mechanism, Therapeutic Potential, and Experimental Investigation in the Wnt Pathway

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the critical role of Casein Kinase 1 gamma (CK1γ) in the Wnt signaling pathway. This whitepaper provides an in-depth analysis of CK1γ's mechanism of action, its interplay with other signaling components, and its emergence as a key therapeutic target in Wnt-driven diseases. The guide also includes detailed experimental protocols and quantitative data to facilitate further research in this burgeoning field.

Introduction to this compound Gamma (CK1γ) and the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial and evolutionarily conserved pathway that governs a multitude of cellular processes, including embryonic development, cell proliferation, and tissue homeostasis. Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer. The this compound (CK1) family of serine/threonine kinases are key regulators of the Wnt cascade, exhibiting both positive and negative roles depending on the specific isoform and cellular context.

This compound gamma (CK1γ) is a membrane-associated member of the CK1 family that plays a vital, positive role in the canonical Wnt/β-catenin signaling pathway. Its function is intrinsically linked to the phosphorylation and activation of the Wnt co-receptor, Low-density lipoprotein receptor-related protein 6 (LRP6), a critical event that initiates the downstream signaling cascade.

The Core Mechanism: CK1γ in Canonical Wnt Signaling

In the "Wnt-off" state, the transcriptional co-activator β-catenin is targeted for degradation by a cytoplasmic "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and CK1α.

Upon binding of a Wnt ligand to its Frizzled (Fzd) receptor and LRP6 co-receptor, a series of events is triggered at the plasma membrane, leading to the "Wnt-on" state. CK1γ is a central player in this activation process.

Key Functions of CK1γ:

-

Phosphorylation of LRP6: Following Wnt stimulation, CK1γ is recruited to the LRP6 co-receptor. CK1γ then phosphorylates specific serine and threonine residues within the intracellular domain of LRP6, most notably at Thr1479. This phosphorylation event is a critical step in the activation of LRP6.[1]

-

Recruitment of Axin: The phosphorylation of LRP6 by CK1γ creates a docking site for the scaffold protein Axin.[2] The recruitment of Axin to the plasma membrane disrupts the β-catenin destruction complex.

-

Sequential Phosphorylation Events: CK1γ acts in concert with other kinases, such as GSK3, to fully phosphorylate LRP6. This sequential and coordinated phosphorylation is essential for the robust recruitment of Axin and the subsequent inhibition of the destruction complex.

-

Stabilization of β-catenin: With the destruction complex dismantled, β-catenin is no longer targeted for degradation. It accumulates in the cytoplasm and translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, driving cellular responses such as proliferation.

The interplay between different CK1 isoforms is complex. While CK1γ has a primary positive role in LRP6 phosphorylation, other isoforms like CK1ε are also involved in the initial response to Wnt stimulation, such as the recruitment of Dishevelled (Dvl).[3] In contrast, CK1α is a key component of the β-catenin destruction complex, thus playing a negative regulatory role in the absence of a Wnt signal.[4]

Diagram of Canonical Wnt Signaling Pathway

Caption: Canonical Wnt signaling pathway activation.

Beyond the Canon: CK1γ in Non-Canonical Wnt Signaling

While its role in the canonical pathway is well-established, emerging evidence suggests that CK1γ also participates in non-canonical, β-catenin-independent Wnt pathways.[5] The precise mechanisms are still under investigation, but it is known that CK1γ can phosphorylate components of the planar cell polarity (PCP) pathway, which is crucial for establishing cell polarity and coordinated tissue morphogenesis. The diverse roles of CK1γ underscore its importance as a central node in Wnt signaling.

Quantitative Data on CK1γ Interactions and Activity

Understanding the quantitative aspects of CK1γ's function is crucial for developing targeted therapies. The following tables summarize key quantitative data from the literature.

Table 1: Inhibitor Potency against CK1 Isoforms

| Inhibitor | CK1γ IC50 (µM) | CK1α IC50 (µM) | CK1δ IC50 (µM) | Reference |

| Compound 13 | 0.005 | 0.175 | - | [6] |

| Compound 15 | - | - | - | [6] |

| FP1 | 0.0107 (for CK1γ2) | - | - | [7] |

| 1h | - | - | - | [8] |

Note: "-" indicates data not available in the cited source.

Table 2: Pharmacokinetic Properties of Selected CK1γ Inhibitors

| Compound | Administration | Dose (mg/kg) | Plasma Exposure | Microsomal Stability (Human) | Microsomal Stability (Rat) | Reference |

| Compound 13 | Oral (mice) | 30 | Reasonable | Low turnover | Low turnover | [2] |

| Compound 15 | Oral (mice) | 30 | Low | High intrinsic clearance | High intrinsic clearance | [2] |

Experimental Protocols for Studying CK1γ in the Wnt Pathway

To facilitate further investigation into the role of CK1γ, this section provides detailed methodologies for key experiments.

In Vitro Kinase Assay for CK1γ

This protocol describes a non-radioactive, luminescence-based in vitro kinase assay using the ADP-Glo™ Kinase Assay system to measure the activity of CK1γ.

Materials:

-

Recombinant human CK1γ1 enzyme

-

Native Casein Protein Substrate (or a specific LRP6-derived peptide substrate)

-

Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

DTT

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the Kinase Reaction Buffer, DTT, and the substrate (e.g., Native Casein).

-

Aliquot Master Mix: Dispense the master mix into the wells of the assay plate.

-

Add Inhibitor (Optional): If screening for inhibitors, add the test compounds at various concentrations to the wells. Add an equivalent volume of DMSO for control wells.

-

Add Enzyme: Add the recombinant CK1γ1 enzyme to all wells except for the "no-enzyme" control wells.

-

Initiate Reaction: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km of CK1γ for ATP.

-

Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Detect ADP: Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure Luminescence: Read the luminescence on a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

Diagram of In Vitro Kinase Assay Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. CK1 gamma 1 Kinase Enzyme System [promega.sg]

- 3. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ulab360.com [ulab360.com]

- 5. researchgate.net [researchgate.net]

- 6. CK1δ: a pharmacologically tractable Achilles’ heel of Wnt-driven cancers? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. path.ox.ac.uk [path.ox.ac.uk]

- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Kinase Family: A Technical Guide to the Discovery and Historical Timeline of Casein Kinase 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Casein Kinase 1 (CK1) family of serine/threonine protein kinases represents a ubiquitous and highly conserved group of enzymes crucial for the regulation of a multitude of cellular processes across eukaryotes. From the intricate dance of the circadian rhythm to the precise orchestration of developmental pathways and the faithful repair of our genetic code, the influence of CK1 is profound and far-reaching. This technical guide provides an in-depth exploration of the discovery and historical timeline of the CK1 family, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the seminal experiments that unveiled these critical enzymes, chronicle the key milestones in understanding their function, and provide detailed experimental methodologies and quantitative data to support further investigation.

Discovery and Early Characterization: Unraveling a Novel Kinase Activity

The story of this compound begins in the mid-20th century, a period of burgeoning interest in the post-translational modification of proteins. By the early 1950s, metabolic labeling studies using radioactive phosphate (B84403) had revealed the dynamic nature of protein phosphorylation within cells.[1] However, the enzymatic machinery responsible for these modifications remained largely enigmatic. A significant hurdle in the early days of protein kinase research was the lack of suitable substrates for in vitro assays. Casein, a readily available milk protein, emerged as a convenient and widely used substrate, lending its name to the kinases that could phosphorylate it.[1]

By the late 1960s, the focus of the field had shifted towards understanding the regulation of key metabolic enzymes through phosphorylation, with the purification of cyclic AMP-dependent protein kinase marking a major breakthrough.[1] It was in this scientific climate that a novel kinase activity, distinct from the well-characterized cAMP-dependent kinases, was discovered.

In a landmark study published in 1974, researchers characterized a casein kinase activity associated with the endoplasmic reticulum of lactating mammary glands.[1] A key finding of this work was that the activity of this newly identified kinase was independent of cyclic AMP, setting it apart from the established protein kinases of the time.[1] This seminal discovery marked the formal entry of what would come to be known as the this compound family into the scientific lexicon.

The Expanding Family: Identification of Multiple CK1 Isoforms

Initial studies treated CK1 as a single enzymatic activity. However, subsequent research throughout the late 1970s and 1980s began to reveal a more complex picture. It became apparent that "casein kinase" activity was not attributable to a single protein but rather to a family of related enzymes.

A pivotal moment in the characterization of the CK1 family came with the advent of molecular cloning techniques. In the early 1990s, the first cDNAs encoding CK1-like enzymes were isolated, providing definitive evidence for the existence of multiple isoforms. These studies revealed a family of proteins with highly conserved kinase domains but divergent N- and C-terminal regions, suggesting distinct regulatory mechanisms and substrate specificities.

In mammals, seven distinct CK1 isoforms have been identified, encoded by separate genes:

-

CSNK1A1 (CK1α)

-

CSNK1A1L (a longer isoform of CK1α)

-

CSNK1G1 (CK1γ1)

-

CSNK1G2 (CK1γ2)

-

CSNK1G3 (CK1γ3)

-

CSNK1D (CK1δ)

-

CSNK1E (CK1ε)

These isoforms exhibit a high degree of homology within their catalytic domains (53-98% identity) but differ significantly in the length and sequence of their non-catalytic N- and C-terminal extensions.[1] This structural diversity is thought to be a key determinant of their distinct subcellular localizations, substrate specificities, and regulatory properties.

A Historical Timeline of Key Discoveries

| Year | Milestone | Significance |

| 1974 | First characterization of a cAMP-independent casein kinase activity from the endoplasmic reticulum of mammary glands.[1] | Marks the initial discovery of the CK1 family. |

| Late 1980s | Biochemical purification and characterization of multiple CK1-like activities from various tissues. | Suggests the existence of a family of related kinases. |

| 1991 | Cloning of the first cDNAs encoding CK1 isoforms. | Provides definitive molecular evidence for the CK1 family and reveals isoform diversity. |

| 1998 | Identification of the double-time gene in Drosophila as a homolog of human CK1ε and a key regulator of circadian rhythms.[1] | Establishes a critical role for CK1 in the molecular clock. |

| Late 1990s | Implication of CK1 in the Wnt signaling pathway. | Uncovers a pivotal role for CK1 in embryonic development and cancer. |

| Early 2000s | Elucidation of CK1's role in phosphorylating key components of the DNA damage response, including p53.[2][3] | Highlights the importance of CK1 in maintaining genomic integrity. |

| 2005 | Discovery that CK1δ/ε primes the phosphorylation of the PER2 protein in the circadian phosphoswitch.[4] | Provides a detailed molecular mechanism for CK1's function in the circadian clock. |

| 2005 | Identification of a dual-kinase mechanism involving GSK3 and CK1 in the phosphorylation of the Wnt coreceptor LRP6.[5][6] | Refines the understanding of CK1's role in Wnt signaling activation. |

| 2017 | Identification of a specific phosphorylation site on CK1δ (T347) that regulates its activity towards PER2.[7][8] | Reveals a new layer of regulation for CK1 activity. |

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound family, providing a valuable resource for comparative analysis.

Table 1: Kinetic Parameters of Human CK1δ with Various Substrates

| Substrate | Vmax (pmol/min/mg) | Kcat (s⁻¹) | Km (µM) |

| α-Casein | Data not available | Data not available | Data not available |

| GST-β-catenin (1-181) | Data not available | Data not available | Data not available |

| GST-p53 (1-64) | Data not available | Data not available | 0.82 |

Note: Vmax and Kcat values were reported as normalized to wild-type in the source material and absolute values were not provided. The Km for full-length p53 with CK1δ is 0.82 µM, while the Km for a peptide corresponding to the N-terminal 28 amino acids of p53 is 1.51 mM, indicating a significantly higher affinity for the full-length protein.[9]

Table 2: Tissue Distribution of Human CK1 Isoform mRNA Expression (Transcripts Per Million - TPM)

| Tissue | CSNK1A1 (CK1α) | CSNK1D (CK1δ) | CSNK1E (CK1ε) | CSNK1G1 (CK1γ1) | CSNK1G2 (CK1γ2) | CSNK1G3 (CK1γ3) |

| Adipose Tissue | 15.8 | 32.5 | 11.2 | 10.1 | 18.7 | 9.5 |

| Brain | 35.2 | 88.1 | 45.6 | 25.4 | 42.3 | 21.8 |

| Heart | 12.1 | 25.9 | 8.7 | 8.2 | 15.4 | 7.9 |

| Kidney | 18.9 | 38.7 | 13.5 | 12.3 | 22.1 | 11.2 |

| Liver | 10.5 | 22.4 | 7.5 | 7.1 | 13.8 | 6.8 |

| Lung | 16.2 | 35.1 | 12.1 | 10.8 | 19.9 | 10.1 |

| Muscle | 8.7 | 18.5 | 6.2 | 5.9 | 11.2 | 5.5 |

| Pancreas | 14.3 | 30.1 | 10.1 | 9.5 | 17.6 | 8.8 |

| Spleen | 20.1 | 42.3 | 15.2 | 13.9 | 25.4 | 12.7 |

Data sourced from the GTEx portal and the Human Protein Atlas.[10][11][12][13][14][15][16][17][18] Values are median TPM from RNA-Seq data and are intended to provide a general overview of expression levels.

Key Signaling Pathways Involving the CK1 Family

The influence of the CK1 family extends to a remarkable array of fundamental cellular signaling pathways. Below, we detail the role of CK1 in three critical pathways and provide diagrams generated using the DOT language to visualize these complex interactions.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a cornerstone of embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is a hallmark of numerous cancers. CK1 isoforms play a dual and complex role in this pathway, acting as both positive and negative regulators.

Negative Regulation: In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, GSK3, and CK1α targets β-catenin for phosphorylation. CK1α initiates this process by phosphorylating β-catenin at Serine 45. This "priming" phosphorylation event allows for subsequent phosphorylation by GSK3, marking β-catenin for ubiquitination and proteasomal degradation.[19]

Positive Regulation: Upon Wnt binding to its receptor Frizzled and the co-receptor LRP5/6, the destruction complex is recruited to the plasma membrane. Here, CK1γ, CK1δ, and CK1ε play a crucial role in phosphorylating the cytoplasmic tail of LRP5/6.[5][6][20][21] These phosphorylation events, occurring at multiple sites including Threonine 1479 and Threonine 1493, create docking sites for Axin, effectively sequestering the destruction complex and preventing β-catenin degradation.[20][22] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes.

The Circadian Rhythm

The circadian rhythm is the internal biological clock that governs our sleep-wake cycles and a vast array of physiological processes. CK1δ and CK1ε are central components of the molecular machinery that drives this 24-hour cycle.

The core of the circadian clock involves a transcription-translation feedback loop. The transcription factors CLOCK and BMAL1 drive the expression of the Period (PER) and Cryptochrome (CRY) genes. PER and CRY proteins then heterodimerize, translocate back into the nucleus, and inhibit the activity of CLOCK:BMAL1, thus repressing their own transcription.

CK1δ and CK1ε play a critical role in regulating the stability of the PER proteins. They phosphorylate PER2 at multiple sites, creating a "phosphoswitch" that controls its degradation rate.[4][23][24] Phosphorylation at certain sites stabilizes PER2, while phosphorylation at other sites, including a "priming" phosphorylation event, targets it for ubiquitination and degradation by the proteasome.[4] This precisely timed degradation of PER is essential for the proper functioning and periodicity of the circadian clock. Furthermore, phosphorylation of CK1δ itself at Threonine 347 has been shown to regulate its activity towards PER2, adding another layer of control to this intricate system.[7][8]

The DNA Damage Response

The DNA damage response (DDR) is a complex signaling network that detects and repairs DNA lesions, thereby safeguarding the integrity of the genome. CK1 isoforms, including CK1α, CK1δ, and CK1ε, are integral players in this crucial cellular defense mechanism.

Upon DNA damage, sensor kinases such as ATM and ATR are activated, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis. The tumor suppressor protein p53 is a central effector of the DDR.

CK1 isoforms can directly phosphorylate p53 at several N-terminal residues, including Serine 6, Serine 9, Serine 15, Threonine 18, and Serine 20.[2][3][9][25][26] These phosphorylation events can modulate the stability and activity of p53. For instance, phosphorylation of Threonine 18 has been shown to disrupt the interaction between p53 and its negative regulator, MDM2, leading to p53 stabilization and activation.[26] This activation of p53, in turn, can induce the transcription of genes involved in cell cycle arrest and DNA repair. The interplay between CK1 and p53 highlights the critical role of this kinase family in maintaining genomic stability.

Detailed Methodologies for Key Experiments

To facilitate further research in the field, this section provides detailed protocols for key experimental techniques used in the study of the this compound family.

In Vitro Kinase Assay (Radiometric)

This protocol describes a classic method for measuring CK1 activity using a radiolabeled phosphate donor and a peptide or protein substrate.

Materials:

-

Purified active CK1 isoform

-

CK1 substrate (e.g., α-casein or a specific peptide substrate)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

-

ATP solution (non-radiolabeled)

-

[γ-³²P]ATP

-

Stopping Reagent (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare Reagents:

-

Dilute the purified CK1 enzyme to the desired working concentration in Kinase Assay Buffer.

-

Prepare a stock solution of the substrate in deionized water.

-

Prepare an ATP mix containing both non-radiolabeled ATP and [γ-³²P]ATP in Kinase Assay Buffer to achieve the desired final concentration and specific activity.

-

-

Set up Kinase Reaction:

-

On ice, combine the following in a microcentrifuge tube:

-

Kinase Assay Buffer

-

CK1 substrate solution

-

Diluted CK1 enzyme

-

-

Include a negative control reaction without the enzyme.

-

-

Initiate Reaction:

-

Initiate the reaction by adding the ATP mix to each tube.

-

Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

-

-

Stop Reaction and Spot:

-

Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper square.

-

-

Wash and Dry:

-

Wash the P81 papers three to four times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone (B3395972) to facilitate drying.

-

Allow the papers to air dry completely.

-

-

Quantify Phosphorylation:

-

Place each dried P81 paper square into a scintillation vial.

-

Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

Immunoprecipitation Kinase Assay

This protocol is used to measure the kinase activity of CK1 immunoprecipitated from cell lysates, allowing for the study of endogenous enzyme activity.

Materials:

-

Cell lysate

-

Anti-CK1 isoform-specific antibody

-

Protein A/G agarose (B213101) beads

-

Immunoprecipitation (IP) Buffer (e.g., 1% Triton X-100, 150 mM NaCl, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, 0.2 mM sodium orthovanadate, protease inhibitors)

-

Kinase Assay Buffer

-

CK1 substrate

-

[γ-³²P]ATP

-

SDS-PAGE loading buffer

Procedure:

-

Immunoprecipitation:

-

Incubate the cell lysate with the anti-CK1 antibody for 1-2 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Collect the beads by centrifugation and wash them several times with IP Buffer.

-

-

Kinase Assay:

-

Wash the immunoprecipitated beads twice with Kinase Assay Buffer.

-

Resuspend the beads in Kinase Assay Buffer containing the CK1 substrate and [γ-³²P]ATP.

-

Incubate at 30°C for 20-30 minutes.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography.

-

Purification of Recombinant CK1

This protocol describes a general method for the expression and purification of recombinant CK1 isoforms from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a CK1 expression vector (e.g., with a His-tag or GST-tag)

-

LB medium with appropriate antibiotic

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, lysozyme)

-

Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins or Glutathione agarose for GST-tagged proteins)

-

Wash Buffer (Lysis Buffer with a slightly higher concentration of imidazole or without glutathione)

-

Elution Buffer (Lysis Buffer with a high concentration of imidazole or with reduced glutathione)

-

Dialysis buffer

Procedure:

-

Expression:

-

Grow the transformed E. coli in LB medium to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG and continue to grow the culture for several hours at a lower temperature (e.g., 18-25°C).

-

Harvest the cells by centrifugation.

-

-

Lysis:

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

-

Affinity Chromatography:

-

Apply the cleared lysate to the equilibrated affinity chromatography resin.

-

Wash the resin extensively with Wash Buffer to remove unbound proteins.

-

Elute the recombinant CK1 with Elution Buffer.

-

-

Dialysis and Storage:

-

Dialyze the eluted protein against a suitable storage buffer.

-

Determine the protein concentration, assess purity by SDS-PAGE, and store at -80°C.

-

Conclusion and Future Directions

The discovery and subsequent characterization of the this compound family have unveiled a class of protein kinases with a profound impact on a vast array of cellular processes. From its humble beginnings as a novel cAMP-independent kinase activity, our understanding of CK1 has blossomed into a complex and nuanced picture of a family of enzymes with distinct yet overlapping functions in health and disease.

The historical timeline presented in this guide highlights the steady progress made in elucidating the roles of CK1 in fundamental biological pathways. The quantitative data and detailed experimental protocols provide a solid foundation for future investigations aimed at further unraveling the intricacies of CK1 regulation and function.

Looking ahead, several key areas of research promise to deepen our understanding of this important kinase family. The development of highly specific inhibitors for each CK1 isoform remains a critical challenge and a major goal for therapeutic intervention, particularly in the context of cancer and neurodegenerative diseases. Further elucidation of the upstream regulatory mechanisms that control the activity and localization of each CK1 isoform will be crucial for a complete understanding of their roles in signaling networks. Finally, exploring the potential for crosstalk between CK1 and other signaling pathways will undoubtedly reveal new and unexpected layers of cellular regulation. The journey of discovery for the this compound family is far from over, and the insights gained from future research will undoubtedly continue to shape our understanding of cellular life and provide new avenues for the treatment of human disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The CK1 Family: Contribution to Cellular Stress Response and Its Role in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological functions of this compound isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. A dual-kinase mechanism for Wnt coreceptor phosphorylation and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Initiation of Wnt signaling: control of Wnt coreceptor Lrp6 phosphorylation/activation via frizzled, dishevelled and axin functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-specific phosphorylation of this compound δ (CK1δ) regulates its activity towards the circadian regulator PER2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Site-specific phosphorylation of this compound δ (CK1δ) regulates its activity towards the circadian regulator PER2 | Semantic Scholar [semanticscholar.org]

- 9. Isoform specific phosphorylation of p53 by protein kinase CK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tissue expression of CSNK1A1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 11. Search: protein_class:CK1 Ser/Thr protein kinases - The Human Protein Atlas [proteinatlas.org]

- 12. CSNK1A1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 13. The Human Protein Atlas [proteinatlas.org]

- 14. Surveying the landscape of RNA isoform diversity and expression across 9 GTEx tissues using long-read sequencing data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The human proteome - Methods summary - The Human Protein Atlas [proteinatlas.org]

- 16. Dominant transcript expression profiles of human protein-coding genes interrogated with GTEx dataset - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transcriptome variation in human tissues revealed by long-read sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. genome.ucsc.edu [genome.ucsc.edu]

- 19. Frontiers | The CK1δ/ϵ-Tip60 Axis Enhances Wnt/β-Catenin Signaling via Regulating β-Catenin Acetylation in Colon Cancer [frontiersin.org]

- 20. Regulation of Lrp6 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regulation of Lrp6 phosphorylation - ProQuest [proquest.com]

- 22. researchgate.net [researchgate.net]

- 23. scispace.com [scispace.com]

- 24. pnas.org [pnas.org]

- 25. researchgate.net [researchgate.net]

- 26. Research Portal [scholarship.miami.edu]

The connection between Casein kinase 1 and neurodegenerative diseases

An In-depth Technical Guide to the Role of Casein Kinase 1 in Neurodegenerative Diseases

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CK1) is a ubiquitous family of serine/threonine kinases integral to a multitude of cellular processes. Emerging evidence has firmly implicated the dysregulation of CK1 activity in the pathogenesis of several devastating neurodegenerative diseases, including Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis. This technical guide provides a comprehensive overview of the molecular mechanisms connecting CK1 to these disorders, focusing on its role in the hyperphosphorylation and subsequent aggregation of key pathological proteins such as Tau, α-synuclein, and TDP-43. We present quantitative data on CK1 dysregulation, detailed experimental protocols for investigating CK1's function, and diagrams of the core signaling pathways, positioning CK1 as a critical therapeutic target for next-generation neuroprotective strategies.

Introduction to this compound (CK1)

The this compound family consists of at least six highly conserved isoforms in humans (α, γ1-3, δ, and ε) that act as monomeric enzymes.[1][2][3] These kinases are crucial for regulating diverse cellular functions, including DNA repair, cell cycle progression, circadian rhythms, and apoptosis.[2][4] Unlike many other kinases, CK1 isoforms are generally considered to be constitutively active and do not depend on secondary messengers.[3] Their substrate specificity is often determined by a "priming" phosphorylation event by another kinase, allowing CK1 to create multi-phosphorylated domains on target proteins.[5] This regulatory feature is central to its role in the pathological hyperphosphorylation events that characterize neurodegenerative diseases.

CK1 in Alzheimer's Disease (AD)

Alzheimer's Disease is characterized by two main pathological hallmarks: extracellular plaques of amyloid-β (Aβ) and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated Tau protein.[6] CK1 is deeply involved in both aspects of AD pathology.

Tau Hyperphosphorylation and Aggregation

Multiple studies have demonstrated that CK1 directly phosphorylates Tau protein, converting it into an abnormal, Alzheimer-like state.[7] The CK1δ and CK1ε isoforms are significantly upregulated in the brains of AD patients.[3][4] Specifically, CK1δ mRNA levels have been shown to increase dramatically in brain regions correlated with the severity of Tau pathology.[6][8]

CK1-mediated phosphorylation of Tau occurs at numerous sites, many of which are pathologically relevant in AD. This phosphorylation disrupts Tau's normal function of stabilizing microtubules and promotes its aggregation into the paired helical filaments that form NFTs.[9][10][11]

Data Presentation: CK1δ Upregulation and Tau Phosphorylation in AD

| Brain Region | Fold Increase of CK1δ mRNA (AD vs. Control) | Reference |

| Hippocampus | 24.4 | [6][8] |

| Amygdala | 8.04 | [8] |

| Entorhinal Cortex | 7.45 | [8] |

| Midtemporal Gyrus | 7.30 | [8] |

| Caudate Nucleus | 2.21 | [8] |

| Occipital Cortex | 1.89 | [8] |

| Cerebellum | 1.87 | [8] |

| CK1-Mediated Tau Phosphorylation Sites (Associated with AD) | Reference |

| Ser202 / Thr205 | [9][11] |

| Ser396 / Ser404 | [9][11] |

| Ser68 / Thr71 | [11] |

| Ser214 | [11][12] |

| Ser289 | [11] |

Amyloid-β Formation and TDP-43 Pathology

Beyond Tau, CK1 also influences the processing of the amyloid precursor protein (APP).[5] It has been shown to regulate β-secretase (BACE), an enzyme critical for the generation of Aβ peptides.[5] Furthermore, aggregation of the TAR DNA-binding protein 43 (TDP-43) is another feature of AD, and the CK1ε isoform has been found to phosphorylate TDP-43, promoting its cytoplasmic aggregation.[13] Levels of CK1ε in AD brains positively correlate with the phosphorylation of TDP-43 at sites Ser403/404 and Ser409/410.[13]

Signaling Pathway: CK1 in Alzheimer's Disease

Caption: CK1 upregulation in AD leads to hyperphosphorylation of Tau and TDP-43, promoting their aggregation.

CK1 in Parkinson's Disease (PD) and other α-Synucleinopathies

Parkinson's Disease is defined by the loss of dopaminergic neurons and the presence of intracellular inclusions known as Lewy bodies, which are primarily composed of aggregated α-synuclein protein.[14][15]

Phosphorylation of α-synuclein at serine 129 (pS129) is a key pathological modification, found in over 90% of aggregated α-synuclein in Lewy bodies.[15] While several kinases can phosphorylate this site, CK1 has been identified as a significant contributor.[14][16] Interestingly, the regulation of α-synuclein phosphorylation by CK1 is complex; phosphorylation at Tyr125 appears to be a necessary priming event for efficient CK1-mediated modification of S129.[17] Conversely, some studies suggest that CK1-mediated phosphorylation at other sites, such as Ser87, may actually inhibit the formation of α-synuclein fibrils.[14] This highlights the isoform- and site-specific complexity of CK1's role.

Signaling Pathway: CK1 in α-Synuclein Phosphorylation

Caption: Priming phosphorylation at Y125 enables efficient CK1-mediated phosphorylation of α-synuclein at S129.

CK1 in ALS and TDP-43 Proteinopathies

Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons.[18] A key pathological hallmark in over 95% of ALS cases is the mislocalization and aggregation of phosphorylated TDP-43.[18][19]

CK1, particularly the CK1δ isoform, has been identified as a primary kinase responsible for the aberrant phosphorylation of TDP-43.[18][20][21] CK1 can phosphorylate TDP-43 at more than 29 sites, driving its aggregation and neurotoxicity.[19] Upregulation of CK1δ has been observed in the spinal cord of ALS patients.[22] Consequently, inhibiting CK1δ has emerged as a promising therapeutic strategy. Studies have shown that CK1δ inhibitors can reduce TDP-43 phosphorylation, mitigate its toxicity, and preserve motor neurons in both cellular and animal models of ALS.[18][19]

Data Presentation: Selected CK1δ Inhibitors in Preclinical ALS Studies

| Inhibitor | Observed Effect | Model System | Reference |

| N-(benzothiazolyl)-2-phenyl-acetamides | Prevents TDP-43 phosphorylation; reduces neurotoxicity | Cell culture; Drosophila | [20] |

| IGS-2.7 / IGS-2.37 | Decreases TDP-43 phosphorylation and nuclear mislocalization | Human lymphoblasts (FTD) | [19] |

| BZH, IMF, BIP (Theoretical) | High predicted binding affinity to CK1δ | Computational models | [18][21][23] |

Appendix: Key Experimental Protocols

Protocol: In Vitro CK1 Kinase Assay (Luminescent)

This protocol is based on the ADP-Glo™ Kinase Assay principle and is designed to measure the activity of a purified CK1 isoform and assess the potency of inhibitors.[24][25][26]

Materials:

-

Recombinant active CK1 (e.g., CK1α1, CK1δ, or CK1ε)

-

CK1 substrate (e.g., a specific peptide like RRKDLHDDEEDEAMSITA, or a full-length protein like Tau)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

-

ATP solution

-

CK1 inhibitor of interest, dissolved in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 384-well assay plates

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a 1x Kinase Buffer solution.

-

Dilute the CK1 enzyme to the desired concentration in 1x Kinase Buffer. The optimal concentration should be determined via an enzyme titration curve.

-

Prepare a Substrate/ATP mix in 1x Kinase Buffer. The ATP concentration should be near the Kₘ for the specific CK1 isoform, if known.

-

Prepare serial dilutions of the CK1 inhibitor in 1x Kinase Buffer, maintaining a constant final DMSO concentration (e.g., 1%).

-

-

Assay Plate Setup (per well):

-

Add 1 µL of inhibitor dilution or vehicle control (DMSO in buffer).

-

Add 2 µL of the diluted CK1 enzyme solution.

-

Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix.

-

-

Kinase Reaction:

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Read the luminescence on a plate reader. The signal is directly proportional to CK1 activity. Data can be used to calculate IC₅₀ values for inhibitors.

-

Workflow: In Vitro Kinase Assay

Caption: Workflow for a luminescent-based in vitro assay to measure CK1 activity and inhibition.

Protocol: Analysis of Protein Aggregation via Western Blot

This protocol allows for the detection of insoluble protein aggregates in cell or tissue lysates.[27][28][29]

Materials:

-

Cell or tissue samples

-

RIPA Lysis Buffer (or similar) with protease and phosphatase inhibitors

-

Detergent-insoluble lysis buffer (e.g., RIPA buffer containing 1% SDS and 1% Triton X-100, followed by a urea (B33335) buffer for the final pellet)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Tau, anti-pTau, anti-α-synuclein, anti-TDP-43)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Lysate Preparation:

-

Homogenize cell pellets or tissue samples in ice-cold RIPA buffer.

-

Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 4°C.

-

Collect the supernatant. This is the detergent-soluble fraction .

-

-

Insoluble Fraction Extraction:

-

Wash the pellet from the previous step with RIPA buffer and re-centrifuge.

-

Resuspend the pellet in a high-detergent buffer (e.g., RIPA with 1% SDS) and sonicate briefly to shear DNA.

-

Centrifuge again at high speed. The supernatant contains a more resistant soluble fraction, while the pellet contains the highly insoluble aggregates.

-

Resuspend the final pellet in a strong chaotropic agent like 8M urea buffer. This is the detergent-insoluble (aggregated) fraction .

-

-

Protein Quantification and Western Blot:

-

Determine the protein concentration of the soluble fraction using a BCA assay.

-

For the insoluble fraction, load equal volumes.

-

Perform SDS-PAGE to separate proteins from both the soluble and insoluble fractions.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with a primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imager. An increase in the protein signal in the insoluble fraction indicates aggregation.

-

References

- 1. Protein kinases CK1 and CK2 as new targets for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compoundδ Inhibitors as Promising Therapeutic Agents for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CK2 and protein kinases of the CK1 superfamily as targets for neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound and Human Disease: Insights From the Circadian Phosphoswitch [frontiersin.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Phosphorylation of tau protein by casein kinase-1 converts it to an abnormal Alzheimer-like state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound delta mRNA is upregulated in Alzheimer disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound delta phosphorylates tau and disrupts its binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Comprehensive Characterization of CK1δ-Mediated Tau Phosphorylation in Alzheimer’s Disease [frontiersin.org]

- 11. Comprehensive Characterization of CK1δ-Mediated Tau Phosphorylation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Elevation of this compoundε associated with TDP‐43 and tau pathologies in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Pathogenic Impact of α-Synuclein Phosphorylation and Its Kinases in α-Synucleinopathies [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Efficient modification of alpha-synuclein serine 129 by protein kinase CK1 requires phosphorylation of tyrosine 125 as a priming event - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of this compoundδ as a Novel Therapeutic Strategy for Amyotrophic Lateral Sclerosis: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scientificarchives.com [scientificarchives.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Inhibition of this compound δ as a Novel Therapeutic Strategy for Amyotrophic Lateral Sclerosis: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. promega.com [promega.com]

- 26. promega.com [promega.com]

- 27. Analysis of protein aggregation in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. benchchem.com [benchchem.com]

The Expression Landscape of CK1 Epsilon in the Brain: A Technical Guide for Researchers

An in-depth exploration of the regional distribution of Casein Kinase 1 Epsilon (CK1ε) within the brain, providing researchers, scientists, and drug development professionals with a comprehensive overview of its expression patterns, relevant signaling pathways, and detailed experimental protocols for its study.

This compound Epsilon (CK1ε), a highly conserved serine/threonine protein kinase, plays a pivotal role in a multitude of cellular processes within the central nervous system. Encoded by the CSNK1E gene, this enzyme is a key component of the molecular machinery governing circadian rhythms.[1] Beyond its chronobiological functions, CK1ε is implicated in critical signaling pathways, including Wnt/β-catenin and dopamine (B1211576) signaling, which are fundamental to neurodevelopment, synaptic plasticity, and neuronal function.[1][2][3] Dysregulation of CK1ε has been linked to various neurological and psychiatric disorders, making it a significant target for therapeutic intervention. This guide provides a detailed summary of the expression pattern of CK1ε across different brain regions, outlines its involvement in key signaling cascades, and offers comprehensive experimental protocols for its quantitative analysis.

Regional Expression of CK1 Epsilon in the Brain

While CK1 isoforms are generally considered to be widely expressed throughout the brain, studies indicate a differential distribution of CK1ε, with notable enrichment in specific regions. Qualitative and semi-quantitative studies have consistently highlighted the hippocampus, cortex, and striatum as areas with prominent CK1ε expression.[4] Understanding this regional variation is crucial for elucidating the specific roles of CK1ε in distinct neural circuits and its contribution to region-specific brain functions and pathologies.

Quantitative Expression Data

| Brain Region | Species | Method | Expression Level | Reference/Comment |

| Cortex | Mouse, Rat | Western Blot, In Situ Hybridization | High | All major CK1 isoforms are expressed in the cortex.[4] |

| Human | mRNA Sequencing | Moderate to High | Data from human brain tissue analysis indicates significant expression. | |

| Hippocampus | Mouse, Rat | Western Blot, Immunohistochemistry | High | Multiple studies report high expression of CK1δ/ε in the hippocampus.[4] |

| Human | mRNA Sequencing | High | The hippocampus shows prominent expression in human brain transcriptome data. | |

| Striatum | Mouse, Rat | Western Blot, In Situ Hybridization | High | All major CK1 isoforms are expressed in the striatum.[4] CK1ε is involved in DARPP-32 phosphorylation in striatonigral neurons.[5][6] |

| Cerebellum | Rat, Human | qPCR, Mass Spectrometry | Moderate | Generally shows detectable but potentially lower levels compared to the forebrain regions. |

| Amygdala | Mouse | Western Blot | Moderate | CK1δ/ε inhibition affects Arc protein expression in the amygdala, suggesting its presence.[4] |

| Hypothalamus (SCN) | Hamster | Activity Assay | Rhythmic Expression | CK1ε activity exhibits a circadian rhythm in the suprachiasmatic nucleus (SCN). |

| Substantia Nigra | Rat | Immunohistochemistry | Present | CK1 is active in striatonigral neurons.[6] |

| Nucleus Accumbens | Mouse | Gene Expression | Variable | One study reported a significant increase in Csnk1e transcript in mice sensitive to methamphetamine. |

Note: The expression levels are categorized as "High," "Moderate," or "Low" based on the qualitative descriptions and relative quantitative data available in the cited literature. "Rhythmic Expression" indicates that the level of activity or expression changes over a 24-hour period.

Key Signaling Pathways Involving CK1 Epsilon

CK1ε is a crucial regulator in several fundamental signaling pathways in the brain. Its kinase activity modulates the function of key proteins, thereby influencing a wide range of cellular processes from gene transcription to protein degradation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is essential for proper brain development, including neuronal proliferation, differentiation, and synapse formation.[3][7] CK1ε acts as a positive regulator of this pathway. Upon Wnt ligand binding to its receptor, CK1ε, along with other kinases, phosphorylates components of the β-catenin destruction complex, leading to its disassembly. This prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it activates target gene expression.[1][2]

DARPP-32 Signaling in Striatal Neurons

In the striatum, CK1ε is involved in the intricate signaling network regulated by dopamine. It phosphorylates the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32) at serine 137.[5][6] This phosphorylation event modulates the dephosphorylation of DARPP-32 at threonine 34 by calcineurin.[5] The phosphorylation status of DARPP-32 is critical for its function as an inhibitor of protein phosphatase-1 (PP1), a key enzyme in dopamine-mediated signaling cascades that control neuronal excitability and synaptic plasticity.

Circadian Rhythm Regulation

CK1ε is a core component of the molecular clock that drives circadian rhythms in the suprachiasmatic nucleus (SCN) of the hypothalamus and peripheral tissues. It phosphorylates the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, which are key negative regulators in the transcription-translation feedback loop of the circadian clock. This phosphorylation by CK1ε marks PER and CRY for ubiquitination and subsequent degradation by the proteasome, thus controlling the timing of the circadian cycle.

Experimental Protocols

Accurate quantification of CK1ε expression is fundamental to understanding its physiological and pathological roles. The following sections provide detailed methodologies for key experiments used to measure CK1ε protein and mRNA levels in brain tissue.

General Experimental Workflow

A typical workflow for analyzing CK1ε expression in brain tissue involves several key steps, from tissue collection to data analysis. The specific techniques employed will depend on whether protein or mRNA expression is being investigated.

Quantitative Western Blotting for CK1ε Protein

Western blotting is a widely used technique to quantify the relative abundance of a specific protein in a complex mixture.

1. Brain Tissue Homogenization and Protein Extraction:

-

Dissect the brain region of interest on ice.

-

Homogenize the tissue in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails. A common ratio is 10 µL of buffer per 1 mg of tissue.

-

Incubate the homogenate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the total protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of total protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CK1ε (e.g., rabbit polyclonal or goat polyclonal) diluted in blocking buffer overnight at 4°C. Recommended antibody dilutions should be optimized but are typically in the range of 1:1000.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-goat IgG) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the CK1ε band to a loading control protein (e.g., β-actin or GAPDH) to obtain relative protein expression levels.[4]

Immunohistochemistry (IHC) for CK1ε Localization and Semi-Quantitative Analysis

IHC allows for the visualization of CK1ε protein within the anatomical context of the brain tissue.

1. Tissue Preparation:

-

Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing it in 30% sucrose (B13894) in PBS until it sinks.

-

Freeze the brain and cut 30-40 µm thick sections on a cryostat or vibratome.

2. Staining Procedure:

-

Wash the free-floating sections in PBS.

-

Perform antigen retrieval if necessary (e.g., by heating in sodium citrate (B86180) buffer).

-

Permeabilize the sections with 0.3% Triton X-100 in PBS for 30 minutes.

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour.

-

Incubate the sections with the primary antibody against CK1ε diluted in blocking solution overnight at 4°C.

-

Wash the sections three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) for 2 hours at room temperature.

-

Wash the sections three times with PBS.

-

Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

3. Imaging and Analysis:

-

Acquire images using a confocal or fluorescence microscope.

-

For semi-quantitative analysis, measure the mean fluorescence intensity in defined regions of interest across different brain areas using image analysis software. Ensure consistent imaging parameters (e.g., laser power, gain) across all samples.

Quantitative Real-Time PCR (RT-qPCR) for CK1ε mRNA Expression

RT-qPCR is a sensitive method to quantify the relative levels of CK1ε mRNA.

1. RNA Extraction and cDNA Synthesis:

-

Dissect the brain region of interest and immediately snap-freeze it in liquid nitrogen.

-

Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose (B213101) gel.

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

2. qPCR Reaction:

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for human CSNK1E (e.g., Forward: CAACATCGCCTCTGGTGAGGAA, Reverse: TCAGCTCCGCACCACTTGATGG), and a SYBR Green master mix.

-

Run the qPCR reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

3. Data Analysis:

-

Determine the cycle threshold (Ct) values for CSNK1E and one or more stably expressed reference genes (e.g., GAPDH, ACTB).

-

Calculate the relative expression of CSNK1E mRNA using the ΔΔCt method, normalizing to the geometric mean of the reference genes. This will provide the fold change in expression between different brain regions.

Conclusion

CK1ε is a multifaceted kinase with a significant and varied presence across different regions of the brain. Its high expression in the hippocampus, cortex, and striatum underscores its importance in higher-order cognitive functions, motor control, and emotional regulation. The involvement of CK1ε in fundamental signaling pathways such as Wnt/β-catenin and dopamine-regulated DARPP-32 signaling, as well as its central role in the circadian clock, highlights its potential as a therapeutic target for a range of neurological and psychiatric conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate roles of CK1ε in brain health and disease. Future studies employing advanced quantitative proteomic and transcriptomic techniques across a wider array of brain regions will be invaluable in constructing a more complete and detailed map of the CK1ε expression landscape.

References

- 1. This compound isoform epsilon - Wikipedia [en.wikipedia.org]

- 2. This compound and Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wnt/β-catenin signaling in cerebral cortical development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of this compound δ/ε improves cognitive performance in adult C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dephosphorylation of Ser-137 in DARPP-32 by protein phosphatases 2A and 2C: different roles in vitro and in striatonigral neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphorylation of DARPP-32, a dopamine- and cAMP-regulated phosphoprotein, by casein kinase I in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Wnt/beta-catenin signaling in cerebral cortical development - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Proteomic Analysis of the Casein Kinase 1 Interactome

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Casein Kinase 1 (CK1) family of serine/threonine-selective protein kinases are crucial regulators of numerous signal transduction pathways across most eukaryotic cells.[1] Comprising seven isoforms in humans (α, α-like, δ, ε, γ1, γ2, and γ3), CK1 is implicated in a wide array of cellular processes, including Wnt signaling, circadian rhythms, DNA repair, and the nucleo-cytoplasmic shuttling of transcription factors.[1][2] Given their diverse functions and involvement in the pathophysiology of diseases like cancer and neurodegenerative disorders, CK1 isoforms represent significant targets for therapeutic intervention.[3][4]

Understanding the complex protein-protein interaction networks, or "interactomes," of CK1 isoforms is fundamental to elucidating their specific cellular roles and identifying novel drug targets.[5][6] Quantitative proteomic approaches, particularly those combining immunoprecipitation with mass spectrometry (IP-MS), have become indispensable tools for mapping these interaction landscapes in an unbiased, large-scale manner.[7][8] This guide provides an in-depth overview of the methodologies used to analyze the CK1 interactome, summarizes key quantitative findings, and illustrates the central signaling pathways regulated by these kinases.

Core Signaling Pathways Involving this compound

CK1 isoforms act as key nodes in multiple signaling networks. Their ability to phosphorylate a diverse range of substrates allows them to function as both positive and negative regulators within these pathways.

The Wnt/β-catenin Signaling Pathway

CK1 plays a dual role in the canonical Wnt signaling pathway. In the absence of a Wnt ligand (the "off" state), CK1α phosphorylates β-catenin, priming it for subsequent phosphorylation by GSK3β within a "destruction complex," which leads to its ubiquitination and proteasomal degradation.[3] Upon Wnt ligand binding (the "on" state), CK1δ, ε, and γ isoforms are involved in phosphorylating the co-receptor LRP6, which promotes the formation of the Wnt signalosome, disruption of the destruction complex, and stabilization of β-catenin.[1][3]

Circadian Rhythm Regulation

CK1δ and CK1ε are core components of the molecular clock that governs circadian rhythms.[9][10] They participate in the negative feedback loop by phosphorylating the PERIOD (PER) and CRYPTOCHROME (CRY) proteins. This phosphorylation regulates the stability and nuclear entry of the PER-CRY complex.[1] By controlling the timing of PER-CRY accumulation in the nucleus, where they inhibit their own transcription, CK1δ/ε are critical for maintaining the ~24-hour cycle.[1][10]

The CK1 Interactome: Quantitative Proteomic Data

Proteomic screens have identified numerous interaction partners for various CK1 isoforms, revealing their extensive involvement in diverse cellular functions. These studies often use techniques like co-immunoprecipitation or proximity biotinylation followed by quantitative mass spectrometry to identify high-confidence interactors.[3][4]

Table 1: Selected Interactors of CK1δ and CK1ε

A time-dependent proteomic analysis of CK1δ and CK1ε in human cells identified proteins involved in the molecular clock and other pathways.[9][10]

| Identified Protein | CK1 Isoform(s) | Putative Function/Pathway | Reference |

| PROHIBITIN 2 (PHB2) | CK1δ / CK1ε | Inhibitor of circadian-driven transcription | [9],[10] |

| PERIOD 2 (PER2) | CK1δ / CK1ε | Core component of the molecular clock | [10] |

| CSNK1D/E | CK1δ / CK1ε | Self-association (homo- and hetero-dimers) | [9] |

| GAPVD1 | CK1δ | GTPase-activating protein | [9] |

Table 2: Selected Interactors of the CK1γ Subfamily

Proximity biotinylation (miniTurboID) coupled with mass spectrometry revealed that CK1γ isoforms interact extensively with components of both β-catenin-dependent and -independent Wnt pathways.[3][4]

| Identified Protein | CK1 Isoform(s) | Putative Function/Pathway | Reference |

| Dishevelled (DVL) | CK1γ1, γ2, γ3 | Wnt signaling | [3] |

| AXIN1/2 | CK1γ1, γ2, γ3 | Wnt signaling (Destruction Complex) | [3] |

| LRP6 | CK1γ1, γ2, γ3 | Wnt co-receptor | [3] |

| Frizzled (FZD) | CK1γ1, γ2, γ3 | Wnt receptor | [3] |

| β-catenin | CK1γ1, γ2, γ3 | Wnt signaling | [3] |

| FAM83 Family (A-H) | CK1α, δ, ε | Anchors/regulators of CK1 isoforms | [11] |

Experimental Methodologies for CK1 Interactome Analysis

The most common and powerful method for identifying protein-protein interactions is co-immunoprecipitation followed by mass spectrometry (Co-IP-MS).[7] This technique involves using an antibody to enrich a specific "bait" protein (e.g., a CK1 isoform) from a cell lysate, thereby co-purifying its direct and indirect binding partners for identification.[12]

Generalized Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS) Protocol

This protocol outlines the key steps for performing a Co-IP-MS experiment to identify CK1 interactors.

1. Cell Culture and Lysis:

-

Culture cells (e.g., HEK293T) to ~90% confluency. For endogenous protein studies, a high starting cell number (e.g., 1-2x10^8 cells) is recommended.[7][13]

-

Wash cells with ice-cold PBS and detach using a cell scraper.[13]

-

Pellet cells by centrifugation (e.g., 1,000 x g for 10 min at 4°C).[13]

-

Resuspend the cell pellet in a suitable ice-cold IP Lysis/Wash Buffer containing protease and phosphatase inhibitors.[14]

-

Incubate on ice for 20-30 minutes to ensure complete lysis.[7][14]

-

Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C) to pellet cell debris. The supernatant is the protein lysate.[7]

2. Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.[8]

-

Transfer the pre-cleared lysate to a new tube and add a high-quality antibody specific to the CK1 isoform of interest. As a negative control, use an equivalent amount of isotype-matched IgG.[12]

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C to allow antibody-antigen complexes to form.[7][14]

-

Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.[7]

3. Washing and Elution:

-

Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.[14]

-

Wash the beads 3-5 times with IP Lysis/Wash Buffer followed by washes with a less stringent buffer (e.g., PBS) to remove non-specifically bound proteins. Thorough washing is critical for clean results.[12]

-

Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

4. Sample Preparation for Mass Spectrometry:

-

Neutralize the eluate if using a low pH buffer.

-

Denature the proteins by heating.

-

Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).[12]

-

Perform in-solution or on-bead digestion of the proteins into peptides using an enzyme like trypsin.[12]

-

Acidify the peptide mixture (e.g., with formic acid or TFA) and desalt using a C18 StageTip or equivalent.

5. LC-MS/MS Analysis and Data Interpretation:

-

Analyze the purified peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

-

Identify peptides and proteins using a database search algorithm (e.g., MaxQuant, Sequest).

-

Perform quantitative analysis (label-free or isobaric labeling) to compare protein abundance between the CK1-IP and the IgG control.[15][16]

-

Filter results to identify high-confidence interactors based on statistical significance (p-value) and fold-change over the control.

Experimental Workflow Diagram

Implications for Drug Development

The detailed mapping of CK1 interactomes has significant implications for therapeutic development.

-

Target Validation: Identifying the specific proteins and pathways modulated by a CK1 isoform can validate its role in a particular disease, strengthening the rationale for targeting it.[6]

-

Novel Drug Targets: Proteins that interact with CK1 may themselves be viable drug targets. Modulating an interacting partner could offer a more specific therapeutic intervention with fewer off-target effects than directly inhibiting a kinase.[17]

-